3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14960336
Molecular Formula: C20H24N4O2S2
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O2S2 |
|---|---|
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O2S2/c1-4-5-9-24-19(26)15(28-20(24)27)11-14-17(21-12-13(2)3)22-16-8-6-7-10-23(16)18(14)25/h6-8,10-11,13,21H,4-5,9,12H2,1-3H3/b15-11- |
| Standard InChI Key | YKJZWMWQKPRYQN-PTNGSMBKSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C)C)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C)C)SC1=S |
Introduction
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates several distinct structural components, including a thiazolidine ring, a pyridopyrimidine core, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the thiazolidinone ring, the construction of the pyridopyrimidinone core, and the introduction of specific substituents. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving high yields and purity.
Biological Activity and Potential Applications
Compounds with similar structures have shown significant biological activity, potentially interacting with enzymes or receptors to exert therapeutic effects. The exact mechanisms of action remain to be fully elucidated through further research.
Safety and Handling
While specific safety data for this compound are not available, similar compounds may cause skin and eye irritation, as indicated by warnings for related substances .
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume